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molecular formula C6H6F7NO2 B8756776 2,2,3,3,4,4,4-heptafluoro-N-(2-hydroxyethyl)butanamide CAS No. 377-66-2

2,2,3,3,4,4,4-heptafluoro-N-(2-hydroxyethyl)butanamide

Cat. No. B8756776
M. Wt: 257.11 g/mol
InChI Key: KPTAUHCSUNOZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07056846B2

Procedure details

A 500 mL round bottom flask equipped with a magnetic stirrer and fitted with a condenser was charged with C3F7CONHC2H4OH (30.0 grams), ethyl acetate (53.0 grams) and N3300 (22.6 grams). Upon dissolution, the mixture was heated to 80° C., DBTDL (one drop) was added, and heating was continued for 16 hours. The reaction was monitored by FTIR analysis, which showed the disappearance of the —NCO band at approximately 2289 wavenumbers. A solution of Witconate DS-10 (2.6 grams) in DI water (200.0 grams) was slowly added to the solution in the 500 mL flask with vigorous stirring, keeping the temperature between 65° C. and 73° C. during addition. Upon completion of addition, the solution was sonicated with a Cole-Parmer ultrasonic homogenizer (model CPX 600, available from Cole-Parmer, Vernon Hills, Ill.) for 8 minutes. The ethyl acetate was removed using a rotary evaporator, yielding C3F7CONHC2H4OH/N3300 Urethane.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
[Compound]
Name
—NCO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:11]([NH:13][CH2:14][CH2:15][OH:16])=[O:12])([C:4]([C:7]([F:10])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2].[C:17]([O:20][CH2:21][CH3:22])(=[O:19])C>O>[C:1]([C:11]([NH:13][CH2:14][CH2:15][OH:16])=[O:12])([C:4]([C:7]([F:10])([F:8])[F:9])([F:6])[F:5])([F:3])[F:2].[NH2:13][C:17]([O:20][CH2:21][CH3:22])=[O:19]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)F)C(=O)NCCO
Name
Quantity
53 g
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
—NCO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL round bottom flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
fitted with a condenser
DISSOLUTION
Type
DISSOLUTION
Details
Upon dissolution
ADDITION
Type
ADDITION
Details
DBTDL (one drop) was added
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
the temperature between 65° C. and 73° C.
ADDITION
Type
ADDITION
Details
during addition
ADDITION
Type
ADDITION
Details
Upon completion of addition
CUSTOM
Type
CUSTOM
Details
the solution was sonicated with a Cole-Parmer ultrasonic homogenizer (model CPX 600, available from Cole-Parmer, Vernon Hills, Ill.) for 8 minutes
Duration
8 min
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(F)(F)(C(F)(F)C(F)(F)F)C(=O)NCCO
Name
Type
product
Smiles
NC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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